(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is an organic compound with a complex structure that includes a benzyloxy group, a chloro group, and a methoxy group attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzyloxy-substituted phenyl ring, followed by chlorination and methoxylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]propanoic acid
- (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]butanoic acid
Uniqueness
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is a synthetic organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzyloxy group, a chloro-substituted phenyl ring, and a methoxy group. Its IUPAC name is (E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid. The molecular formula is C18H16ClO4.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural features that enhance membrane permeability or inhibit cell wall synthesis.
Anticancer Activity
Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HepG2 (Liver) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Alteration : The compound could affect the expression of genes associated with drug resistance and apoptosis, enhancing its therapeutic efficacy.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various derivatives of acrylic acids, including our compound. The results demonstrated significant antibacterial effects against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. This study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .
Properties
IUPAC Name |
(E)-3-(2-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGLDPYVZYDBE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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